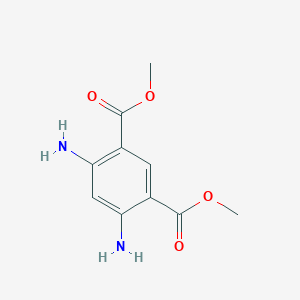

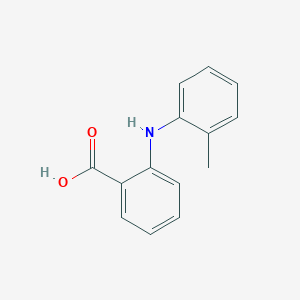

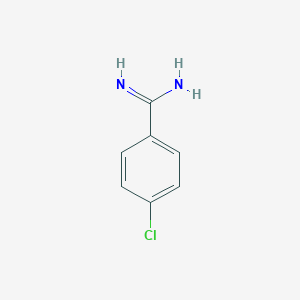

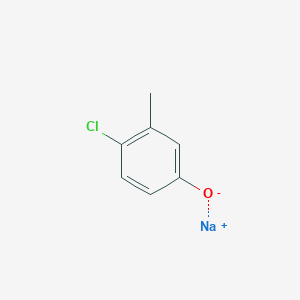

N-(2-Methylphenyl)anthranilic acid

概要

説明

α-ヘキサクロロシクロヘキサンは、有機塩素化合物であり、ヘキサクロロシクロヘキサンの異性体の1つです。 これは、殺虫剤であるリンデン(γ-ヘキサクロロシクロヘキサン)の製造における副産物であり、通常、殺虫剤として使用される市販グレードのリンデンに含まれています 。 室温では、安定した白色の粉末状の固体物質です 。 環境におけるその永続性、生物蓄積性、および長距離輸送能力により、α-ヘキサクロロシクロヘキサンは、残留性有機汚染物質として分類されています .

科学的研究の応用

α-ヘキサクロロシクロヘキサンは、その環境への影響と潜在的な健康への影響について広く研究されてきました。 それは、次のような研究で使用されてきました。

Safety and Hazards

The safety data sheet for anthranilic acid indicates that it causes serious eye damage and is harmful to aquatic life . Precautionary measures include avoiding release to the environment, wearing eye protection/face protection, and rinsing cautiously with water for several minutes in case of eye contact .

将来の方向性

Anthranilic acid analogues and their derivatives hold significant therapeutic potential for crafting designed compounds aimed at regulating cancer-causing pathways and addressing metabolic challenges linked to diabetes, antiviral agents, and biologically tolerant anti-inflammatory compounds . They also have anticoagulant, antiallergic, antipyretic, diuretic, and analgesic properties . Therefore, N-(2-Methylphenyl)anthranilic acid, as a derivative of anthranilic acid, may also hold potential for future research and applications in these areas.

準備方法

α-ヘキサクロロシクロヘキサンは、リンデンの合成中に副産物として生成されます。 この製造は、ラジカル付加条件下でのベンゼンの塩素化を含むものであり、3つの連続するラジカル二塩素化ステップの後、ヘキサクロロシクロヘキサン異性体が得られます 。 この反応は、次のように要約できます。 [ \text{C}6\text{H}_6 + 3\text{Cl}_2 \rightarrow \text{C}_6\text{H}_6\text{Cl}_6 ]

化学反応の分析

α-ヘキサクロロシクロヘキサンは、次を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化されて、塩素化ベンゼンを形成することができます。

還元: 還元反応は、塩素化されていないシクロヘキサン誘導体の形成につながる可能性があります。

これらの反応で使用される一般的な試薬には、塩素、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれます。 形成される主要な生成物は、使用する特定の反応条件と試薬によって異なります。

作用機序

α-ヘキサクロロシクロヘキサンは、主に中枢神経系との相互作用を通じてその効果を発揮します。 脳におけるγ-アミノ酪酸(GABA)媒介塩化物イオン取り込みを阻害することが示されており、けいれんなどの神経学的影響につながります {_svg_5}。 この機構は、その毒性作用の主要な役割を果たすと考えられています。

6. 類似の化合物との比較

α-ヘキサクロロシクロヘキサンは、ヘキサクロロシクロヘキサンのいくつかの異性体の1つです。 他の類似の化合物には、次のものがあります。

β-ヘキサクロロシクロヘキサン: 中枢神経系に抑制的に作用し、環境と健康上の懸念から段階的に廃止されています.

γ-ヘキサクロロシクロヘキサン(リンデン): 広く殺虫剤として使用されており、強力な殺虫効果で知られています.

δ-ヘキサクロロシクロヘキサン: 明確な化学的特性と毒性効果を持つ別の異性体.

α-ヘキサクロロシクロヘキサンは、塩素原子の特定の配置とその結果生じる化学的および毒性学的特性により、ユニークです。

類似化合物との比較

Alpha-hexachlorocyclohexane is one of several isomers of hexachlorocyclohexane. Other similar compounds include:

Beta-hexachlorocyclohexane: Acts as a depressant on the central nervous system and has been phased out due to environmental and health concerns.

Gamma-hexachlorocyclohexane (Lindane): Widely used as an insecticide and known for its potent insecticidal properties.

Delta-hexachlorocyclohexane: Another isomer with distinct chemical properties and toxicological effects.

Alpha-hexachlorocyclohexane is unique due to its specific arrangement of chlorine atoms and its resulting chemical and toxicological properties.

特性

IUPAC Name |

2-(2-methylanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14(16)17/h2-9,15H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEMHISTVIYWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80168076 | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16610-44-9 | |

| Record name | N-(2-Methylphenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16610-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016610449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(o-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-methylphenyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)

![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)